chemical structure and physical properties of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
chemical structure and physical properties of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Executive Summary
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-1,2,3,4-tetrahydroquinoxaline) is a highly versatile sulfonamide intermediate[1]. It serves as a critical structural scaffold in the development of novel chemotherapeutics, particularly colchicine binding site inhibitors (CBSIs) targeting tubulin polymerization[2]. This whitepaper provides a rigorous analysis of its chemical properties, validated synthetic workflows, and mechanistic applications in drug discovery.
Chemical Identity & Physical Properties
Understanding the physicochemical baseline of this compound is essential for downstream synthetic applications and analytical validation. The tosyl group at the N1 position significantly alters the electron density of the tetrahydroquinoxaline ring, enhancing its stability while providing a robust protecting and directing group for further functionalization[3].
Structural and Quantitative Data
The following table summarizes the core properties of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline[],[5],[3].
| Property | Value |
| IUPAC Name | 4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline |
| Common Name | 1-Tosyl-1,2,3,4-tetrahydroquinoxaline |
| CAS Registry Number | 5761-64-8 |
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.36 g/mol |
| Appearance | Brown to white solid (purity dependent) |
| Melting Point | 148.3–149.6 °C |
Analytical Validation Parameters
For rigorous quality control, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) provide definitive structural confirmation[3].
| Analytical Method | Diagnostic Peaks / Values |
| 1H NMR (300 MHz, CDCl3) | δ 7.63 (dd, 1H), 7.43 (d, 2H), 7.17 (d, 2H), 7.00–6.92 (m, 1H), 6.70–6.62 (m, 1H), 6.45 (dd, 1H), 3.83 (br, 1H, NH), 3.74 (t, 2H), 2.88 (t, 2H), 2.36 (s, 3H, CH3). |
| 13C NMR (75 MHz, CDCl3) | δ 143.73, 137.87, 136.68, 129.70, 127.29, 126.60, 126.22, 121.75, 116.97, 114.77, 43.82, 38.81, 21.59. |
| HRMS (ESI) m/z | [M + Na]+ calculated for C15H16N2NaO2S: 311.0830; Found: 311.0823. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline can be achieved through both direct sulfonylation and advanced catalytic coupling.
Direct N-Sulfonylation (Standard Protocol)
The most direct route involves the reaction of 1,2,3,4-tetrahydroquinoxaline with p-toluenesulfonyl chloride (TsCl)[3]. This reaction is governed by nucleophilic acyl substitution kinetics. The use of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) is critical to the reaction's success.
Fig 1: Mechanistic workflow for the DMAP-catalyzed N-sulfonylation of tetrahydroquinoxaline.
Advanced Catalytic Intramolecular C-N Coupling
For highly substituted or chiral derivatives, advanced catalytic methods are employed. Recent studies demonstrate the use of a One-Dimensional Copper(II) Metal-Organic Framework (Cu-1D MOF) to facilitate stereoselective intramolecular C-N coupling[6]. By subjecting an optically pure ring-opening product to these optimized conditions, researchers successfully synthesized (S)-3-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoxaline with >99% enantiomeric excess, preserving the chirality of the precursor[7]. Furthermore, transition-metal-free reductive ring-opening of N-tosyl aziridines by nitroarenes followed by Buchwald-Hartwig amination provides another regioselective pathway to these scaffolds[8].
Validated Experimental Protocol: Direct Sulfonylation
As an Application Scientist, I emphasize that a protocol must be a self-validating system. The following procedure for the synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline is designed with explicit causality for every operational choice, adapted from established literature .
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoxaline (1.18 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM is an aprotic solvent that readily dissolves both the amine and the electrophile without participating in competing nucleophilic side reactions.
-
-
Catalyst & Base Addition: Add DMAP (0.35 mmol) and TEA (2.36 mmol) to the solution.
-
Causality: DMAP acts as a hyper-nucleophilic catalyst, attacking TsCl to form a highly reactive N-tosylpyridinium intermediate. TEA serves as a stoichiometric acid scavenger to neutralize the HCl byproduct. Without TEA, the generated HCl would protonate the starting secondary amine, rendering it non-nucleophilic and stalling the reaction.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: The initial sulfonylation is highly exothermic. Cooling prevents localized thermal spikes that could drive unwanted di-sulfonylation at the N4 position or degradation of the reagents.
-
-
Electrophile Addition: Dissolve tosyl chloride (1.30 mmol) in a minimal amount of DCM and add it dropwise to the cooled mixture.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Causality: Warming to room temperature provides the necessary kinetic energy to drive the reaction to completion. TLC ensures the complete consumption of the starting material.
-
-
Quenching and Workup: Concentrate the mixture slightly, re-dissolve in Ethyl Acetate (EtOAc, 20 mL), and wash sequentially with 0.1 M HCl (3 × 20 mL), distilled water (3 × 20 mL), and brine (3 × 20 mL).
-
Causality: The 0.1 M HCl wash selectively protonates and extracts unreacted TEA, DMAP, and any trace starting amine into the aqueous phase. Brine breaks emulsions and pre-dries the organic layer by altering the osmotic pressure.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the product as a brown solid (approx. 74.4% yield).
-
Causality: Na2SO4 removes trace dissolved water, preventing product hydrolysis or degradation during the thermal stress of solvent evaporation.
-
Applications in Drug Discovery: Colchicine Binding Site Inhibitors
The 1-tosyl-1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in oncology. By modifying the sulfonamide moiety, researchers have developed potent colchicine binding site inhibitors (CBSIs) .
Fig 2: Biological mechanism of THQ sulfonamides acting as colchicine binding site inhibitors.
These derivatives exhibit strong antiproliferative activities against cancer cell lines (e.g., HT-29). Mechanistically, the sulfonamide derivative binds to the hydrophobic pocket of β-tubulin, inhibiting tubulin polymerization. This disrupts the microtubule network, preventing the formation of the mitotic spindle, which ultimately arrests the cell cycle at the G2/M phase and exerts a profound antiproliferative effect[2].
References
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: RSC Advances, 2023. URL:[Link]
-
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (Compound Summary) Source: PubChem, National Institutes of Health (NIH). URL:[Link]
-
Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites Source: Inorganic Chemistry, ACS Publications, 2022. URL:[Link]
-
B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines Source: The Journal of Organic Chemistry, ACS Publications, 2024. URL:[Link]
Sources
- 1. 5761-64-8|1-Tosyl-1,2,3,4-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]
- 5. 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | C15H16N2O2S | CID 16740532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
